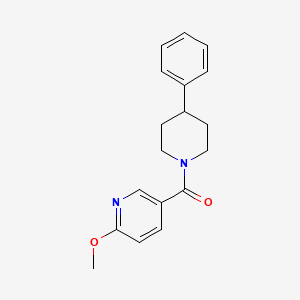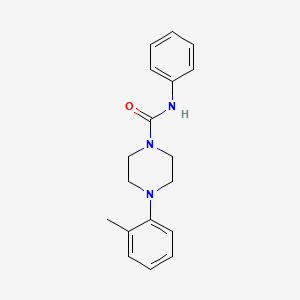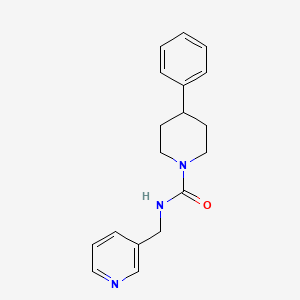
N-quinolin-3-ylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-quinolin-3-ylfuran-3-carboxamide, also known as QF-3, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of heterocyclic compounds and possesses a unique structure that makes it a promising candidate for several research studies.
Wirkmechanismus
The mechanism of action of N-quinolin-3-ylfuran-3-carboxamide is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis in cancer cells. N-quinolin-3-ylfuran-3-carboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects:
N-quinolin-3-ylfuran-3-carboxamide has been shown to exhibit several biochemical and physiological effects. Studies have suggested that N-quinolin-3-ylfuran-3-carboxamide may inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-quinolin-3-ylfuran-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which is essential for cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-quinolin-3-ylfuran-3-carboxamide possesses several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it readily available for research studies. N-quinolin-3-ylfuran-3-carboxamide also exhibits potent cytotoxic activity against several cancer cell lines, making it a promising candidate for further studies. However, N-quinolin-3-ylfuran-3-carboxamide also has some limitations. It is a synthetic compound that may exhibit some toxicity, and its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the research of N-quinolin-3-ylfuran-3-carboxamide. One of the most significant directions is to study its potential as an antitumor agent in vivo. Animal studies may provide valuable insights into the efficacy and safety of N-quinolin-3-ylfuran-3-carboxamide as a potential treatment for cancer. Another future direction is to study the mechanism of action of N-quinolin-3-ylfuran-3-carboxamide in more detail. Understanding the mechanism of action of N-quinolin-3-ylfuran-3-carboxamide may provide valuable insights into its potential applications in various fields. Finally, further studies are needed to explore the potential applications of N-quinolin-3-ylfuran-3-carboxamide in other areas, such as drug delivery and material science.
Synthesemethoden
The synthesis of N-quinolin-3-ylfuran-3-carboxamide involves a multi-step process that includes the reaction of quinoline-3-carboxylic acid with furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The reaction mixture is then subjected to reflux in acetonitrile, followed by purification using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-quinolin-3-ylfuran-3-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N-quinolin-3-ylfuran-3-carboxamide is in the field of medicinal chemistry, where it has been studied for its potential as an antitumor agent. Studies have shown that N-quinolin-3-ylfuran-3-carboxamide exhibits potent cytotoxic activity against several cancer cell lines, including lung cancer, prostate cancer, and breast cancer.
Eigenschaften
IUPAC Name |
N-quinolin-3-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(11-5-6-18-9-11)16-12-7-10-3-1-2-4-13(10)15-8-12/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSKQCKMWKOFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-3-ylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)


![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)



![4-[[(3-Ethyl-4-oxophthalazine-1-carbonyl)amino]methyl]benzoic acid](/img/structure/B7471059.png)
